2-Phenylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAUTGOUJDVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956149 | |
| Record name | 2-Phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-80-6 | |
| Record name | 2-Phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Phenylpiperidine and Its Derivatives
Classical Approaches to Piperidine (B6355638) Ring Formation
Classical synthetic routes often involve the direct formation of the piperidine ring or modifications of pre-existing pyridine (B92270) structures.
One of the most direct classical methods for synthesizing 2-phenylpiperidine involves the reduction of 2-phenylpyridine (B120327). This transformation typically employs catalytic hydrogenation, utilizing various metal catalysts. Samarium diiodide (SmI₂) in the presence of water has been shown to efficiently reduce pyridine derivatives, including 2-phenylpyridine, to their corresponding piperidines in high yields at room temperature clockss.org. Other catalytic systems, such as palladium (Pd) catalysts confined on mesoporous carriers, have also demonstrated high activity and selectivity for the hydrogenation of 2-phenylpyridine to this compound, maintaining performance over multiple cycles researchgate.net. Ruthenium(II) and rhodium(I) catalysts have also been employed for the hydrogenation of pyridine derivatives mdpi.com.
While direct N-alkylation of piperidine with phenyl halides is not a primary route to this compound (as it would lead to N-phenylpiperidine), related strategies involve the formation of the C-C bond between the phenyl group and the piperidine ring. For instance, Grignard reagents, such as phenylmagnesium bromide, can be utilized in reactions that ultimately lead to substituted piperidines. Specifically, the addition of Grignard reagents to pyridine-N-oxides, followed by reduction, can yield 2-alkylpiperidines lookchem.com. Phenylmagnesium bromide has also been employed in reductive coupling reactions with amides to form tertiary amines, and can be a competent nucleophilic coupling partner in such methodologies rsc.org.
Asymmetric and Stereoselective Synthesis
Achieving stereocontrol in the synthesis of this compound derivatives is crucial, particularly for pharmaceutical applications where enantiomeric purity often dictates biological activity.
A highly effective strategy for obtaining enantioenriched 2-arylpiperidines involves the kinetic resolution of N-protected precursors, such as N-Boc-2-arylpiperidines, via asymmetric deprotonation. This method leverages chiral bases to selectively deprotonate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the derivatization of the deprotonated species.
The combination of n-butyllithium (n-BuLi) with chiral ligands, most notably (-)-sparteine (B7772259), has proven highly effective for the kinetic resolution of N-Boc-2-arylpiperidines acs.orgrsc.orgnih.govwhiterose.ac.ukrsc.orgrsc.orgnih.gov. This chiral base system selectively deprotonates one enantiomer of the N-Boc-2-arylpiperidine at the benzylic position (C2), generating a chiral organolithium intermediate. This intermediate can then be trapped with an electrophile, leading to the formation of new stereocenters. The recovered starting material and the quenched product can be isolated with high enantiomeric ratios (er) acs.orgrsc.orgnih.govrsc.orgrsc.orgnih.gov. For example, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi/sparteine has yielded products and recovered starting materials with high enantiomeric ratios acs.orgnih.gov. The choice between (-)-sparteine and its (+)-enantiomer can invert the stereoselectivity of the reaction acs.orgrsc.orgnih.gov. This methodology has also been successfully extended to spirocyclic 2-arylpiperidines rsc.orgwhiterose.ac.ukresearchgate.net.
A significant advantage of kinetic resolution strategies is the potential for recovering and recycling the unreacted enantiomer of the starting material. In the asymmetric deprotonation of N-Boc-2-arylpiperidines, the unreacted enantiomer can be isolated with high enantiomeric purity after the reaction. This recovered material can then be subjected to further synthetic transformations or recycled back into the resolution process acs.orgrsc.orgrsc.orgwhiterose.ac.ukresearchgate.net. For instance, studies have shown that (+)-sparteine can be recovered and reused in kinetic resolution reactions without a detrimental loss in enantioselectivity rsc.orgresearchgate.net. Furthermore, when specific electrophiles like trialkyltin halides are used, the quenched product can also be recycled through tin-lithium exchange and protonation, allowing for further kinetic resolution rsc.org.
Stereochemical Investigations of 2 Phenylpiperidine and Analogues
Absolute Configuration Determination
The definitive determination of a chiral molecule's three-dimensional structure and its absolute configuration is most reliably achieved through single-crystal X-ray crystallography. nih.gov This powerful analytical technique has long been considered the gold standard for unambiguously establishing the relative and absolute configuration of stereogenic centers within a molecule. nih.govwebflow.io The method involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to create a detailed electron density map, from which the precise spatial arrangement of each atom can be determined.
For chiral, enantiomerically pure compounds, the determination of absolute configuration relies on a phenomenon known as anomalous scattering (or resonant scattering). mit.eduresearchgate.net This effect, which introduces small, measurable differences in the diffraction pattern, allows for the correct assignment of the molecule's absolute stereochemistry. mit.edu While historically the presence of atoms heavier than oxygen was considered necessary for a reliable determination, modern techniques and instrumentation now frequently allow for the assignment of absolute configuration for light-atom organic molecules containing only carbon, nitrogen, and oxygen, provided the crystal quality is sufficient. mit.edu The application of this method to 2-phenylpiperidine or its derivatives would require the growth of suitable single crystals to yield a definitive structural elucidation.
Conformational Analysis
The flexible six-membered ring of this compound can adopt several different spatial arrangements, or conformations. The study of these conformations and the equilibrium between them is crucial for understanding the molecule's properties and interactions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a primary tool for the conformational analysis of piperidine (B6355638) derivatives in solution. The chemical shift of each carbon atom in the piperidine ring is highly sensitive to its local electronic and steric environment. Changes in the ring's conformation or the orientation of substituents lead to predictable changes in the ¹³C NMR spectrum.
For instance, the chemical shifts of the ring carbons, particularly C-2, C-3, C-5, and C-6, are influenced by the orientation of the C-2 phenyl group (axial vs. equatorial). These shifts can be compared to those of model compounds with known, fixed conformations to deduce the preferred stereochemistry. scilit.com Empirical substituent parameters have been developed from extensive studies on substituted piperidines, allowing for reasonably accurate predictions of chemical shifts for various conformations. scilit.com
Table 1: Representative ¹³C NMR Chemical Shift Data for Piperidine Ring Carbons Note: This table illustrates typical chemical shift ranges for piperidine carbons and is for illustrative purposes. Actual values for this compound may vary.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Factors Influencing Shift |
| C-2 / C-6 | 45 - 60 | N-substitution, orientation of C-2 substituent |
| C-3 / C-5 | 25 - 35 | Ring conformation, substituent effects |
| C-4 | 20 - 30 | Ring conformation |
Preferred Conformations (e.g., Chair, Skew-Boat)
Like most piperidine derivatives, this compound is known to exist predominantly in a chair conformation, which minimizes torsional and steric strain. ias.ac.inresearchgate.net In this conformation, the C-2 phenyl substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
Computational studies and experimental data from related analogues, such as 2-methyl-1-phenylpiperidine, suggest that the axial conformer may be modestly favored over the equatorial one. nih.gov This preference can be influenced by pseudoallylic strain when the nitrogen lone pair is involved in conjugation. nih.gov While the chair form is the most stable, other, higher-energy conformations such as the twist-boat (or skew-boat) can exist in equilibrium. nih.govosti.gov The twist-boat conformation is generally found to be less favorable than the chair conformation. nih.gov The equilibrium between these forms is a dynamic process, and the relative populations can be influenced by factors such as substitution and solvent.
The conformational equilibrium of this compound is significantly affected by the protonation state of the nitrogen atom. N-protonation, which occurs in acidic conditions to form a piperidinium (B107235) salt, introduces a bulky, positively charged N-H group. This change alters the steric and electronic environment of the ring.
¹³C NMR studies on related piperidine derivatives have provided evidence for distinct conformational changes upon N-protonation. cdnsciencepub.com The addition of the proton can shift the conformational equilibrium between the two chair forms (one with an axial phenyl group and one with an equatorial phenyl group). For example, in some 4-phenylpiperidine (B165713) derivatives, the free base may prefer a conformation with an axially oriented phenyl group, while the corresponding hydrochloride salt favors a conformation with an equatorial phenyl group. cdnsciencepub.com This shift is driven by the need to minimize steric interactions involving the new, larger substituent on the nitrogen atom.
The stereochemistry of the this compound ring is sensitive to the electronic effects of substituents, either on the phenyl ring or on the piperidine ring itself. These effects are transmitted through the molecule's σ- and π-electron frameworks and can alter both the preferred conformation and the electron density at various carbon atoms.
Table 2: Illustrative Substituent-Induced Chemical Shifts (SCS) on Aromatic Carbons Note: This table demonstrates the general principle of how substituents affect ¹³C NMR shifts in an aromatic ring, which is relevant to a substituted phenyl group in this compound. Data is generalized from studies on substituted benzenes.
| Substituent (at C-1) | Effect on ortho-Carbon (C-2) Shift | Effect on meta-Carbon (C-3) Shift | Effect on para-Carbon (C-4) Shift |
| -NO₂ (Withdrawing) | ~ -5 ppm | ~ +1 ppm | ~ +6 ppm |
| -NH₂ (Donating) | ~ -13 ppm | ~ +1 ppm | ~ -10 ppm |
| -OCH₃ (Donating) | ~ -15 ppm | ~ +1 ppm | ~ -8 ppm |
Chirality and Biological Activity Relationship
The presence of a chiral carbon in this compound gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. These enantiomers can exhibit markedly different pharmacological properties, a phenomenon that is central to the development of stereochemically pure drugs.
Differential Potency of Enantiomers and Diastereomers
The biological activity of this compound and its analogues is highly dependent on their stereochemistry, with different enantiomers and diastereomers often displaying significant variations in potency and efficacy. This is because biological receptors are themselves chiral, and thus interact differently with the distinct three-dimensional shapes of stereoisomers.
While specific comparative data for the enantiomers of the parent this compound is not extensively detailed in publicly available research, studies on its derivatives provide clear evidence of this stereoselectivity. For instance, in a series of N-substituted this compound analogues, the enantiomers have shown differential affinity for various receptors. A notable example is seen in the binding of N-phenylpropyl-2-phenylpiperidine (PPAP) enantiomers to sigma-2 (σ2) receptors. The S(+) enantiomer of PPAP exhibits a binding affinity (Ki) of 38 nM, which is approximately twice that of its R(-) enantiomer, highlighting a clear, albeit modest, stereoselectivity at this receptor.
Further illustrating this principle, studies on more complex analogues of this compound have revealed even more pronounced differences in potency. In a series of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the analgesic potency of the various stereoisomers varied dramatically. The most potent isomer was found to be thousands of times more active than its least potent counterpart, demonstrating the profound impact of stereochemistry on biological function. Similarly, for the analogue 1-(1-phenyl-2-methylcyclohexyl)piperidine, the (-)-trans isomer is significantly more potent both in vitro and in vivo than the (+)-trans isomer. The racemic cis-isomer and its individual enantiomers were found to be essentially inactive, further emphasizing the critical role of specific stereochemical configurations for biological activity.
Table 1: Comparative Biological Activity of this compound Analogue Enantiomers
| Compound | Enantiomer | Receptor/Assay | Potency/Affinity (Ki) | Enantiomeric Potency Ratio (approx.) |
|---|---|---|---|---|
| N-phenylpropyl-2-phenylpiperidine (PPAP) | S(+) | Sigma-2 (σ2) | 38 nM | 2:1 |
| N-phenylpropyl-2-phenylpiperidine (PPAP) | R(-) | Sigma-2 (σ2) | ~76 nM | |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine | (-)-trans | PCP Binding Site (in vitro) | More Potent | 9:1 |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine | (+)-trans | PCP Binding Site (in vitro) | Less Potent | |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine | (-)-trans | Rotarod Assay (in vivo) | More Potent | 4:1 |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine | (+)-trans | Rotarod Assay (in vivo) | Less Potent |
This table is generated based on available data for analogues of this compound to illustrate the principle of differential potency.
Ogston Effect in Receptor Interactions
The differential interaction of stereoisomers with a chiral receptor can be explained by the Ogston effect, also known as the three-point attachment model. This model, proposed by Alexander Ogston in 1948, posits that for a receptor to distinguish between the enantiomers of a chiral molecule, there must be at least three points of interaction between the molecule and the receptor.
Imagine the chiral center of this compound as a tetrahedron, with the phenyl group, the piperidine nitrogen, a hydrogen atom, and the rest of the piperidine ring as the four substituents. For a stereospecific interaction to occur, the receptor's binding site must have three complementary sites that can only bind with three of these four groups in a specific spatial arrangement.
For example, let's consider the (S)-enantiomer of this compound approaching a receptor. The receptor might have a hydrophobic pocket that favorably interacts with the phenyl group, a hydrogen bond donor/acceptor site that interacts with the piperidine nitrogen, and another site that forms a van der Waals interaction with a specific part of the piperidine ring. If the (S)-enantiomer can successfully establish all three of these interactions simultaneously, it will bind with high affinity.
Now, consider its mirror image, the (R)-enantiomer. When it approaches the same receptor in the same orientation, it cannot present the same three groups to the corresponding binding sites on the receptor simultaneously. While it might be able to establish one or two of the interactions, it cannot achieve the optimal three-point fit. This results in a weaker binding affinity and, consequently, lower biological potency.
This principle has been demonstrated in studies of this compound analogues interacting with opioid receptors. Research on enantiomers of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine has shown that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. In this case, the (-)-(2S,4R)-enantiomer was found to be approximately ten times more potent than its (+)-enantiomer, a finding consistent with the Ogston effect. ntu.edu.sg This highlights that even subtle differences in the three-dimensional arrangement of atoms can lead to significant differences in how a molecule interacts with its biological target, ultimately dictating its pharmacological effect.
Medicinal Chemistry and Structure Activity Relationships Sar
Opioid Receptor Ligands
Mu-Opioid Receptor Agonism
Phenylpiperidine derivatives, most notably fentanyl and its analogues, are potent agonists at the mu-opioid receptor (MOR) painphysicianjournal.compainphysicianjournal.comnih.gov. Fentanyl, a synthetic opioid, acts primarily as a MOR agonist, inhibiting ascending pain pathways and increasing the pain threshold painphysicianjournal.comnih.gov. The phenylpiperidine scaffold is central to the activity of many potent analgesics, including meperidine, ketobemidone, fentanyl, sufentanil, and alfentanil nih.govunict.it. Research into these compounds has revealed that specific substitutions on the piperidine (B6355638) ring and the nitrogen atom significantly influence MOR affinity and efficacy uomustansiriyah.edu.iqplos.orgpnas.orgresearchgate.net. For instance, the N-phenethyl substituent in fentanyl is crucial for optimal potency at the MOR uomustansiriyah.edu.iqplos.org.
Kappa-Opioid Receptor Agonism
While many phenylpiperidine derivatives exhibit primary activity at the mu-opioid receptor, some also display affinity for the kappa-opioid receptor (KOR). Studies on matrine-type alkaloids, which feature a 4-dimethylamino-3-phenylpiperidine core, have identified derivatives with significant KOR agonist activity jst.go.jpresearchmap.jp. These compounds show potential for developing novel KOR agonists that may avoid certain side effects associated with traditional KOR ligands jst.go.jp. SAR studies in this area indicate that phenyl substituents play a critical role in modulating KOR activity jst.go.jp.
Delta-Opioid Receptor Affinity
The phenylpiperidine scaffold has also been explored for its affinity at the delta-opioid receptor (DOR). While less prominently discussed than MOR activity for this specific scaffold, research into opioid pan-antagonists has identified compounds with phenylpiperidine structures exhibiting affinity across multiple opioid receptor subtypes, including DOR acs.orgnih.govnih.gov. For example, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, a known opioid antagonist pharmacophore, has been investigated for its interactions with DOR acs.orgnih.gov.
SAR of Fentanyl-Related Phenylpiperidine Compounds
Structure-activity relationship studies on fentanyl and its analogues have extensively mapped the critical structural features for MOR agonism. The 4-anilidopiperidine structure is the hallmark of this class unict.itresearchgate.netoup.combiorxiv.org. Potency is highly sensitive to modifications. For example, substitutions at the 3-position of the piperidine ring that are larger than a methyl group tend to severely reduce analgesic potency compared to fentanyl, suggesting steric factors are paramount researchgate.net. Similarly, alterations to the N-phenethyl moiety, such as replacing the phenyl ring with thiophene (B33073) or tetrazole, can maintain strong MOR binding, while removal of this group significantly reduces affinity uomustansiriyah.edu.iqplos.org.
SAR of 4-Dimethylamino-3-phenylpiperidine Derivatives
Research focusing on 4-dimethylamino-3-phenylpiperidine derivatives, particularly those derived from matrine-type alkaloids, has illuminated SAR for KOR agonism jst.go.jpresearchmap.jp. These studies indicate that modifications to the phenyl substituent are key to improving antinociceptive effects and selectivity for the KOR jst.go.jp. For instance, the introduction of phenyl substituents onto the piperidine core has led to compounds with potent KOR agonist activity jst.go.jp.
Neurokinin-1 (Substance P) Receptor Antagonism
The 2-phenylpiperidine scaffold also serves as a core structure for potent neurokinin-1 (NK1) receptor antagonists. These compounds are investigated for their potential in treating conditions modulated by Substance P, such as emesis, pain, and inflammatory disorders spandidos-publications.comresearchgate.netresearchgate.netthieme-connect.comnih.govnih.govkisti.re.kracs.org.
The phenylpiperidine moiety is a recurring feature in various classes of NK1 receptor antagonists. For example, compounds like CP-99,994, which features a this compound core with a benzylamino substituent at the 3-position, have demonstrated significant NK1 receptor antagonism spandidos-publications.comresearchgate.netthieme-connect.comnih.govnih.govcapes.gov.brresearchgate.netnih.gov. SAR studies have shown that specific stereochemistry and substitutions on the phenyl ring and piperidine nitrogen are critical for high affinity and antagonist potency spandidos-publications.comresearchgate.netthieme-connect.comacs.org. The presence of bulky, often fluorinated, phenyl substituents attached via an ether linkage to the 3-position of the this compound scaffold has been shown to confer potent and orally active NK1 antagonism researchgate.netacs.org.
SAR of 4-Hydroxy-4-phenylpiperidines as Nociceptin (B549756) Receptor Ligandsidrblab.netnih.govresearchgate.neturuk.edu.iqnih.gov
A significant area of investigation has been the development of 4-hydroxy-4-phenylpiperidine derivatives as high-affinity ligands for the nociceptin receptor (NOP). Studies have systematically explored the structure-activity relationships (SAR) associated with modifications at the N-1 position and the C-4 phenyl group of the piperidine ring. These investigations have revealed that the 4-hydroxy-4-phenylpiperidine core is crucial for potent binding to the nociceptin receptor.
Key SAR findings indicate that specific substitutions on the piperidine nitrogen (N-1) and alterations to the phenyl ring at the C-4 position can profoundly influence both binding affinity and functional activity. For instance, certain analogs have demonstrated high affinity and functional activity at the nociceptin receptor, suggesting that the precise arrangement of the phenyl group and the hydroxyl substituent on the piperidine ring is critical for optimal interaction with the receptor's binding pocket. While detailed quantitative SAR data for a broad range of compounds is extensive, the general trend points to the 4-hydroxy-4-phenylpiperidine scaffold as a privileged structure for developing NOP receptor ligands. idrblab.netnih.govresearchgate.neturuk.edu.iqnih.gov
Enzyme Inhibition
Phenylpiperidine derivatives have also emerged as potent inhibitors of key enzymes involved in cellular processes, including deubiquitination and DNA repair.
Ubiquitin-specific protease 5 (USP5) is a deubiquitinating enzyme implicated in various cellular functions and diseases. Research has identified strategies to inhibit USP5's catalytic activity through allosteric modulation, specifically by targeting its C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBD). Small molecules have been developed to bind to this domain, thereby allosterically inhibiting the enzyme's function.
One such chemical series led to the identification of compound 64, which binds to the USP5 ZnF-UBD with a KD of 2.8 µM and inhibits USP5 catalytic activity in vitro with an IC50 of 26 µM. This compound demonstrated selectivity over the structurally similar ZnF-UBD domain of HDAC6. biorxiv.org The development of such inhibitors provides a chemical and structural framework for further research into USP5's cellular roles. scholaris.ca
Systematic exploration of the structure-activity relationships for USP5 inhibitors has revealed a preference for the phenylpiperidine core. In studies investigating various ring systems, the six-membered piperidine ring was found to be preferred over four-, five-, and seven-membered rings. Specifically, the phenylpiperidine moiety of compound 4 exhibited at least a three-fold improvement in affinity for the USP5 ZnF-UBD compared to bicyclic ring systems such as isoindoline (B1297411) and dihydroisoquinoline. This preference underscores the importance of the piperidine ring's conformation and the positioning of the phenyl substituent for effective binding to the USP5 ZnF-UBD.
Poly ADP-ribose polymerase (PARP) enzymes play a critical role in DNA repair and other cellular processes. Inhibitors of PARP have shown significant therapeutic potential, particularly in cancer treatment. Research has focused on developing potent and selective PARP inhibitors, with phenylpiperidine-substituted benzimidazole (B57391) carboxamide derivatives emerging as a promising class.
These compounds have demonstrated excellent PARP enzyme potency and single-digit nanomolar cellular potency. A notable example is (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, also known as A-966492 (compound 22b). This compound exhibits remarkable potency against the PARP-1 enzyme, with a Ki of 1 nM and an EC50 of 1 nM in a whole-cell assay. researchgate.netacs.orgnih.gov These findings highlight the efficacy of incorporating phenylpiperidine scaffolds into benzimidazole carboxamide structures for developing highly potent PARP inhibitors.
Compound List
this compound
4-Hydroxy-4-phenylpiperidines
Compound 64
A-966492 (22b)
Fentanyl
Meperidine
Remifentanil
Sufentanil
AT-076
JDTic
C-24
SB-612111
Metabolism and Pharmacokinetics of 2 Phenylpiperidine Derivatives
Metabolic Pathways and Metabolite Identification
Studies on various 2-phenylpiperidine derivatives, such as CP-122,721, have elucidated several significant metabolic routes. The majority of the parent compound is typically converted into metabolites, indicating extensive biotransformation. researchgate.netresearchgate.netnih.govnih.gov
O-Demethylation
O-demethylation is a common metabolic pathway observed in this compound derivatives that possess methoxy (B1213986) groups. This reaction involves the removal of a methyl group from an ether linkage, typically catalyzed by CYP enzymes, leading to the formation of hydroxylated metabolites. For example, O-demethylation of the methoxy group on the phenyl ring of CP-122,721 has been identified as a major metabolic pathway. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov
Aromatic Hydroxylation
Aromatic hydroxylation involves the introduction of a hydroxyl group onto the phenyl ring of the this compound structure. This process is also primarily mediated by CYP enzymes. Studies have shown that aromatic hydroxylation can occur at various positions on the phenyl ring, contributing to the diversity of metabolites formed. This pathway is considered a major metabolic route for compounds like CP-122,721. researchgate.netresearchgate.netnih.govnih.gov
Glucuronidation
Glucuronidation is a Phase II conjugation reaction where glucuronic acid is attached to a functional group (such as a hydroxyl or amine) on the parent drug or its Phase I metabolites. This process significantly increases the polarity and water solubility of the compounds, facilitating their excretion. Indirect glucuronidation, where Phase I metabolites are subsequently glucuronidated, is a common pathway for many this compound derivatives. researchgate.netresearchgate.netnih.govnih.govrsc.orgpainphysicianjournal.com
Aliphatic Oxidation at the Piperidine (B6355638) Moiety
The piperidine ring itself is susceptible to metabolic modification. Aliphatic oxidation, typically hydroxylation, can occur at various carbon atoms of the piperidine ring. This pathway can lead to the formation of hydroxylated piperidine derivatives, which may undergo further oxidation or conjugation. This has been identified as a minor metabolic pathway for compounds like CP-122,721. researchgate.netresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net
N-Dealkylation and Oxidative Deamination
N-dealkylation involves the removal of an alkyl group attached to the nitrogen atom of the piperidine ring. This reaction is commonly catalyzed by CYP enzymes. Oxidative deamination, which involves the removal of an amine group and its conversion to a carbonyl group, can also occur. These pathways are relevant for N-substituted this compound derivatives and have been noted as minor metabolic routes for some compounds. researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govneu.edu.trmdpi.comresearchgate.netdtic.mil
Ring Contraction Mediated by Cytochrome P450 Enzymes
An less common but significant metabolic transformation observed for some piperidine derivatives is ring contraction. This process, mediated by CYP enzymes, can convert the six-membered piperidine ring into a five-membered pyrrolidine (B122466) ring. The mechanism often involves initial oxidation steps leading to radical or cationic intermediates, followed by rearrangement. CYP3A4 has been implicated in catalyzing such ring contraction reactions in certain piperidine-containing compounds. mdpi.comnih.govnih.govresearchgate.net
Data Tables
Table 1: Major and Minor Metabolic Pathways Identified in this compound Derivatives
| Metabolic Pathway | Description | Primary Enzyme(s) Involved | Representative Compound(s) | Citation(s) |
| O-Demethylation | Removal of a methyl group from an ether linkage, forming a hydroxyl group. | CYP enzymes | CP-122,721 | researchgate.netresearchgate.netnih.gov |
| Aromatic Hydroxylation | Introduction of a hydroxyl group onto the phenyl ring. | CYP enzymes | CP-122,721 | researchgate.netresearchgate.netnih.gov |
| Glucuronidation | Conjugation with glucuronic acid, increasing water solubility for excretion. | UGTs | CP-122,721 | researchgate.netresearchgate.netnih.gov |
| Aliphatic Oxidation at Piperidine Moiety | Hydroxylation or other oxidation at carbon atoms within the piperidine ring. | CYP enzymes | CP-122,721 | researchgate.netresearchgate.netnih.gov |
| N-Dealkylation | Removal of an alkyl group from the nitrogen atom of the piperidine ring. | CYP enzymes | CP-122,721, Fluorofentanyl | researchgate.netresearchgate.netnih.govresearchgate.net |
| Oxidative Deamination | Removal of an amine group, often leading to carbonyl formation. | CYP enzymes, MAO | CP-122,721 | researchgate.netresearchgate.netnih.gov |
| Ring Contraction | Conversion of the piperidine ring to a pyrrolidine ring, often via radical or cationic intermediates. | CYP3A4 | Various piperidine drugs | mdpi.comnih.govnih.gov |
Enzymatic Basis of Metabolism
The metabolism of this compound derivatives is largely driven by Phase I metabolic reactions, predominantly catalyzed by the cytochrome P450 (CYP) enzyme superfamily. These enzymes are responsible for introducing or exposing functional groups on the parent molecule, often rendering it more polar and thus facilitating its excretion.
Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4)
Cytochrome P450 3A4 (CYP3A4) plays a significant role in the metabolism of many synthetic phenylpiperidine opioids, including fentanyl. CYP3A4 is the most abundant CYP isoform in the liver and small intestine and is responsible for the metabolism of a vast array of drugs medsafe.govt.nznih.gov. Fentanyl, for instance, is primarily metabolized in the liver by CYP3A4 to its inactive metabolite, norfentanyl tga.gov.aunih.govfrontiersin.org. This extensive reliance on CYP3A4 means that drugs that induce or inhibit this enzyme can significantly alter fentanyl's plasma concentrations and, consequently, its effects nih.gov.
Cytochrome P450 2D6 (CYP2D6) is another crucial enzyme in drug metabolism, known for its high degree of polymorphism, which leads to significant inter-individual variability in drug response nih.govhee.nhs.ukpharmgkb.org. While CYP2D6 is vital for the activation of prodrugs like codeine and the deactivation of many antidepressants and antipsychotics, its direct role in the metabolism of all this compound derivatives is not uniform. However, some phenylpiperidine derivatives have been shown to be substrates for CYP2D6. For example, one study indicated that CYP2D6, along with CYP3A4 and CYP2C19, is involved in the metabolism of a specific phenylpiperidine derivative, ESC core.ac.uk. Furthermore, CYP2D6 is recognized as a key enzyme in the metabolism of certain opioid analgesics, influencing their pharmacokinetic and pharmacodynamic profiles nih.govpharmgkb.org.
Mechanism of Coupled Electron and Proton Transfer in P450 Metabolism
The catalytic cycle of cytochrome P450 enzymes, including those involved in the metabolism of this compound derivatives, relies on a complex series of electron and proton transfers. A fundamental aspect of this process is the mechanism of proton-coupled electron transfer (CEPT), particularly in the activation of the oxygen molecule and the subsequent oxidation of the substrate rsc.orgresearchgate.net.
In the typical P450 catalytic cycle, electrons are transferred from a redox partner, such as NADPH-cytochrome P450 reductase, to the heme iron atom of the P450 enzyme mdpi.compnas.org. This process is crucial for activating molecular oxygen, which then acts as the oxidizing agent. Research into the metabolism of piperidine-containing drugs has elucidated mechanisms involving N-H bond activation, which can initiate with a tightly coupled electron-proton pair, akin to hydrogen atom transfer (HAT). Following this initial step, the mechanism often proceeds via concerted electron proton transfer (CEPT) to form products rsc.org. This CEPT mechanism is a key pathway for various oxidative transformations catalyzed by P450s, including hydroxylation and dealkylation reactions common in drug metabolism jst.go.jp. The precise sequence and interplay of electron and proton movement are finely tuned by the enzyme's active site environment, ensuring efficient and specific substrate oxidation researchgate.netmdpi.compnas.org.
Pharmacokinetic Profiles of Related Compounds
The pharmacokinetic properties of this compound derivatives dictate their absorption, distribution, metabolism, and excretion (ADME) within the body. Key parameters include plasma protein binding and elimination characteristics.
Analytical Methodologies for 2 Phenylpiperidine Characterization
Chromatographic Techniques
Chromatographic methods are fundamental for separating 2-phenylpiperidine from potential impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound, offering high sensitivity and resolution. HPLC methods typically involve a reversed-phase C18 column, with mobile phases commonly consisting of acetonitrile (B52724) and a buffer solution, such as a phosphate (B84403) buffer, often at a pH around 3.0 pensoft.netscielo.brnih.gov. Detection is usually performed using a UV/VIS detector, with wavelengths like 225 nm or 210 nm being common choices due to the chromophoric nature of the phenyl group pensoft.netutsa.edu. Flow rates are typically around 1.0 mL/min, with column temperatures maintained at ambient or around 30 °C pensoft.netscielo.br. HPLC methods are valuable for assessing purity, quantifying the compound, and monitoring reactions pensoft.netnih.govutsa.edu.
Gas Chromatography (GC) is another essential technique for the analysis of volatile and semi-volatile compounds like this compound. GC, often coupled with Mass Spectrometry (GC-MS), allows for both separation and identification based on retention times and fragmentation patterns researchgate.netresearchgate.netalbany.edu. GC analysis typically involves using a capillary column, such as a C18 column, with specific temperature programs to achieve optimal separation. The detection can be performed using Flame Ionization Detectors (FID) or Mass Spectrometry (MS) albany.eduthermofisher.com. GC-MS is particularly powerful for identifying unknown substances by comparing their mass spectra and fragmentation patterns to spectral libraries researchgate.netresearchgate.netalbany.educaymanchem.com.
Spectroscopic Techniques
Spectroscopic methods provide detailed structural information about this compound, enabling unambiguous identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of this compound. ¹H NMR provides information about the number and types of protons, their chemical environment, and their connectivity through coupling constants. Typical ¹H NMR data for this compound in CDCl₃ might show signals in the aromatic region (around 7.16-7.45 ppm) corresponding to the phenyl group protons, and signals in the aliphatic region (e.g., 1.30-3.09 ppm) for the piperidine (B6355638) ring protons uva.nlsoton.ac.uk. ¹³C NMR spectroscopy reveals the carbon skeleton, with characteristic chemical shifts for aromatic carbons (e.g., 120-140 ppm) and aliphatic carbons of the piperidine ring (e.g., 20-60 ppm) uva.nlsoton.ac.ukrsc.org. Techniques like DEPT, COSY, HSQC, and HMBC are often used in conjunction with ¹H and ¹³C NMR to fully assign all signals and confirm the molecular structure researchgate.netrsc.orgthieme-connect.de.
Table 1: Representative NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment (Typical) |
| ¹H NMR | 7.16–7.45 | m | - | Phenyl protons |
| ¹H NMR | ~2.9–3.1 | m | ~12-13 | Piperidine C2-H |
| ¹H NMR | ~1.4–2.0 | m | - | Piperidine C3, C4, C5, C6 protons |
| ¹³C NMR | ~120–140 | - | - | Phenyl carbons |
| ¹³C NMR | ~20–60 | - | - | Piperidine carbons |
Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) provides the molecular weight of this compound and fragmentation patterns that aid in its identification. Electron Ionization (EI) is a common ionization technique for GC-MS, often yielding a molecular ion peak and characteristic fragment ions caymanchem.comnih.govmsu.edu. For this compound, EI-MS might show a molecular ion at m/z 161. Tandem Mass Spectrometry (MS/MS) offers enhanced specificity and structural information by fragmenting selected precursor ions. Fragmentation patterns can include cleavage of the piperidine ring or loss of specific functional groups caymanchem.comnih.govnsf.govdea.govwvu.edu. For instance, phenylpiperidine derivatives can exhibit characteristic fragments related to the phenylpiperidine core, such as ions at m/z 188, which is often associated with the intact phenylpiperidine moiety nsf.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition uva.nlnih.gov.
Crystallographic Techniques
Table 2: Representative Crystallographic Data for Phenylpiperidine Derivatives
| Compound Name / Derivative | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Refinement R-factor | Citation |
| N-Phenylpiperidine-1-carbothioamide | Monoclinic | P2₁/c | a=11.661(2), b=9.5220(19), c=10.989(2), β=102.15(3)° | R[F² > 2σ(F²)] = 0.040 | iucr.org |
| Phenyl piperidine-1-carboxylate | Monoclinic | P2₁/c | a=6.2091(2), b=7.6881(3), c=11.2838(4), β=97.211(2)° | R[F² > 2σ(F²)] = 0.035 | nih.gov |
| r-2,c-6-Diphenylpiperidine | Triclinic | P1 | a=5.6450(9), b=11.2255(17), c=11.5281(17), α=73.911(9)°, β=89.898(9)°, γ=81.466(9)° | R[F > 2σ(F)] = 0.043 | researchgate.net |
Note: The data presented are for related phenylpiperidine structures to illustrate typical crystallographic findings.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SC-XRD), often referred to as X-ray Crystallography, is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid unica.it. This method provides unparalleled detail regarding molecular structure, including bond lengths, bond angles, molecular conformation, and intermolecular interactions. While comprehensive SC-XRD data specifically for the parent compound, this compound, may be less frequently detailed in general literature searches, studies on its derivatives offer significant insights into the structural characteristics of the phenylpiperidine moiety.
The refinement of SC-XRD data involves fitting the experimental diffraction pattern to a theoretical model of the crystal structure. Key metrics for assessing the quality of the fit include the R-factor and the weighted R-factor (wR), which quantify the agreement between observed and calculated structure factors. A lower R-factor generally indicates a better fit.
Crystallographic Data for r-2,c-6-Diphenylpiperidine
The following table summarizes representative crystallographic data obtained from single-crystal X-ray diffraction studies on r-2,c-6-diphenylpiperidine, providing a detailed structural characterization of this phenylpiperidine derivative researchgate.netresearchgate.net.
| Parameter | Value |
| Compound | r-2,c-6-Diphenylpiperidine |
| Chemical Formula | C₁₇H₁₉N |
| Molecular Weight | 237.33 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 5.6450 (9) Å |
| b | 11.2255 (17) Å |
| c | 11.5281 (17) Å |
| α | 73.911 (9)° |
| β | 89.898 (9)° |
| γ | 81.466 (9)° |
| Volume (V) | 693.53 (18) ų |
| Z (Formula Units/Cell) | 2 |
| Density (Dc) | 1.136 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Refinement R-factor | 0.043 [I > 2σ(I)] |
| Weighted R-factor (wR) | 0.125 |
| Data-to-Parameter Ratio | 16.8 |
Computational Chemistry and Theoretical Studies on 2 Phenylpiperidine
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are widely employed to predict how molecules interact with biological targets or other molecular systems. These techniques involve simulating the binding of a ligand to a receptor, providing insights into affinity and interaction patterns.
Docking algorithms are instrumental in predicting the binding affinity of a ligand to a receptor. This is typically achieved by scoring the potential binding poses based on various physicochemical interactions. For compounds structurally related to 2-phenylpiperidine, such as fentanyl derivatives, docking studies have been used to predict their affinity to opioid receptors nih.govacs.org. These studies often report binding scores in units of energy (e.g., kcal/mol) or binding constants, which are then correlated with experimental data to validate the models nih.govscielo.org.mx. While direct docking studies focusing exclusively on this compound as a ligand were not extensively detailed in the provided search results, the methodologies applied to similar phenylpiperidine scaffolds demonstrate the principle of predicting binding affinities frontiersin.org.
Beyond predicting binding strength, molecular docking allows for the detailed analysis of specific interactions between a ligand and its receptor. This includes identifying key residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic contacts with the ligand acs.orgnih.govmdpi.com. Such analyses help in understanding the molecular basis of binding and can guide the design of new molecules with improved or altered binding characteristics nih.govmdpi.com. For instance, studies on opioid receptor ligands have revealed specific orientations of phenylpiperidine derivatives within the receptor's binding site, detailing how different parts of the molecule engage with transmembrane helices acs.org. Molecular dynamics (MD) simulations are often used in conjunction with docking to refine these predicted binding modes and assess the stability of the ligand-receptor complex over time nih.govmdpi.comunibo.it.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a rigorous theoretical framework for understanding molecular structure, electronic properties, and reaction mechanisms.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of reaction mechanisms by calculating energy profiles, transition states, and reaction intermediates sumitomo-chem.co.jpmdpi.com. DFT calculations can elucidate the step-by-step processes involved in chemical transformations, helping to identify rate-determining steps and understand factors influencing reactivity sumitomo-chem.co.jpacs.orgmarquette.edutdx.cat. For example, DFT has been used to study catalytic cycles, analyze the energetics of bond formations and cleavages, and probe the role of specific intermediates in chemical reactions involving related heterocyclic systems acs.orgmarquette.edutdx.cat.
Multistate Density Functional Theory (MSDFT) is an extension of DFT used to study systems with multiple electronic states, which is particularly relevant for complex reaction mechanisms involving excited states or multiple electronic configurations. While specific applications of MSDFT to this compound were not explicitly found in the provided literature, this method is a valuable tool for accurately describing photochemical reactions, electron transfer processes, and other transformations where single-state DFT might be insufficient mdpi.com.
Quantum chemical calculations, including DFT, are essential for understanding the electronic structure and chemical bonding within molecules. These calculations can determine electron distribution, molecular orbital energies (HOMO-LUMO), atomic charges, and electrostatic potential maps, which are critical for predicting chemical reactivity and physical properties dergipark.org.trrsc.org. For phenylpiperidine derivatives, such as N-phenylpiperidine, DFT has been employed alongside experimental techniques like gas-phase electron diffraction to study conformational preferences, revealing the interplay between electronic effects and molecular geometry researchgate.netosti.gov. These studies help in understanding the stability of different conformers and the nature of chemical bonds, such as the electronic conjugation between the phenyl ring and the piperidine (B6355638) nitrogen researchgate.net.
Table 1: Conformational Analysis of N-Phenylpiperidine using DFT Methods
This table illustrates the application of DFT in determining the conformational landscape of a phenylpiperidine derivative. While specific data for this compound was not directly available, studies on N-phenylpiperidine provide representative insights into the methods used to analyze conformer populations.
| Method | Basis Set | Equatorial (%) | Axial (%) | Twist (%) | Reference |
| B3LYP | 6-31G(d,p) | 92 | 8 | - | researchgate.net |
| B3LYP-GD3 | 6-31G(d,p) | 87 | 13 | - | researchgate.net |
| M06-2X | 6-311G | 84 | 16 | - | researchgate.net |
| MP2 | 6-311G | 83 | 17 | - | researchgate.net |
| MP2 | cc-pVTZ | 76 | 24 | - | researchgate.net |
| B3LYP-D3 | cc-pVTZ | 55 | 22 | 23 | osti.gov |
Table 2: Representative Docking Scores for Phenylpiperidine Derivatives in Biological Systems
Simulations and Dynamics
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior, conformational landscape, and stability of molecules. Studies involving this compound and its derivatives have employed MD to explore these aspects. For instance, research on N-CH₂D-2-phenylpiperidine has utilized computational methods to investigate its conformational preferences and the resulting chemical shift differences of its deuterated methylene (B1212753) protons mdpi.com. These simulations help in assigning configurations and understanding subtle molecular interactions. While direct MD studies on this compound itself are less detailed in the provided snippets, related phenylpiperidine structures have been analyzed for their conformational equilibria, revealing the coexistence of axial and equatorial conformers, with specific computational methods predicting varying ratios researchgate.netosti.gov. Furthermore, computational analyses of related compounds have identified potential clashes for specific enantiomers in active sites, suggesting the utility of MD in predicting binding interactions unimi.it.
Table 1: Computed Chemical Shift Differences in N-CH₂D-2-phenylpiperidine
| Compound | Computed Δ ν₁₂ (ppb) | Notes | Source |
| N-CH₂D-2-phenylpiperidine | 0.3 | Small value computed for the major rotamer. | mdpi.com |
Reaction Dynamics and Transition State Analysis
The study of reaction dynamics and transition states is fundamental to understanding chemical transformations. Computational chemistry, particularly quantum mechanical (QM) methods like Density Functional Theory (DFT), plays a pivotal role in characterizing reaction pathways, identifying transition states, and calculating associated energy barriers. For derivatives of this compound, such as tert-butyl (4R)-4-methyl-2-phenylpiperidine-1-carboxylate, detailed analyses of transition states have been conducted uva.nl. These studies involve following imaginary eigenvalues to confirm the connection between reactants and products and often result in the provision of optimized geometries for all stationary states and transition states uva.nlarxiv.org. Techniques like quantum machine learning (QML) are also being integrated to accelerate geometry relaxation and transition state searches, aiming to achieve accuracy comparable to DFT or MP2 methods arxiv.org.
Computational Drug Design and Lead Optimization
Virtual Screening Approaches
Virtual screening (VS) is a cornerstone of modern drug discovery, employing computational methods to sift through large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a specific molecular target mdpi.comwikipedia.orgmmsl.cz. VS techniques can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches, often utilizing molecular docking as a primary tool to predict binding poses and affinities wikipedia.orgmmsl.cz. While specific virtual screening campaigns directly targeting this compound are not detailed in the provided results, related phenylpiperidine derivatives have been subjected to computational molecular modeling and docking studies. For example, analogues of 4-phenylpiperidine-2-carboxamide have been investigated as potential serotonin (B10506) 5-HT₂C receptor modulators, highlighting the application of these computational techniques in optimizing lead compounds with phenylpiperidine scaffolds nih.gov.
Integration with Machine Learning for SAR Exploration
The integration of machine learning (ML) with computational chemistry offers powerful tools for exploring Structure-Activity Relationships (SAR) and predicting molecular properties or biological activities mdpi.comresearchgate.net. ML algorithms can analyze descriptors derived from quantum chemical calculations to predict reaction yields or biological potencies mdpi.com. Quantitative Structure-Activity Relationship (QSAR) models, often developed using ML, aim to establish correlations between molecular structure and activity, facilitating lead optimization researchgate.netgu.se. For instance, ML has been applied to predict transition states and reaction yields in catalytic processes, demonstrating the potential for ML to guide experimental design and improve reaction outcomes mdpi.com. While direct applications of ML for SAR specific to this compound are not explicitly detailed, the general methodologies are well-established for piperidine derivatives in drug discovery contexts.
Future Research Directions and Translational Perspectives
Exploration of Novel 2-Phenylpiperidine Derivatives and Analogues
Research continues to focus on synthesizing and evaluating novel derivatives and analogues of this compound to identify compounds with enhanced or altered biological activities. Studies involve modifications to both the phenyl ring and the piperidine (B6355638) core, aiming to improve potency, selectivity, and pharmacokinetic properties. For instance, researchers are exploring structural variations that could lead to new therapeutic leads for various conditions. The synthesis of compounds featuring a 4-(2-aminoethyl)-2-phenylpiperidine scaffold has been investigated for their potential as σ1 receptor ligands x-mol.netd-nb.info. Further exploration includes creating libraries of compounds with diverse substituents on the phenyl ring and the piperidine nitrogen to systematically probe structure-activity relationships (SAR) d-nb.infoscience.gov.
Development of New Synthetic Methodologies, Especially Asymmetric Routes
The development of efficient and stereoselective synthetic routes to this compound and its derivatives remains a key area of research. Emphasis is placed on enantioselective synthesis to access specific stereoisomers, which often exhibit distinct biological activities. Novel methodologies aim to improve yields, reduce reaction steps, and employ more sustainable chemical processes. For example, research has explored enantioselective synthesis starting from chiral precursors or utilizing asymmetric catalysis to control stereochemistry during key bond-forming steps acs.orgresearchgate.netcapes.gov.br. The synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved through stereoselective Grignard reactions and ring-closing metathesis, highlighting progress in accessing specific enantiomers researchgate.net.
Further Elucidation of Structure-Activity-Mechanism Relationships for Therapeutic Targets
A significant avenue of future research involves a deeper understanding of how structural modifications in this compound derivatives influence their biological activity and mechanism of action. Detailed SAR studies are crucial for optimizing lead compounds and designing molecules with targeted effects on specific biological pathways or receptors. For example, research on σ1 receptor ligands has shown that modifications to the piperidine nitrogen and the presence of specific substituents on the phenyl ring significantly impact receptor affinity and selectivity d-nb.info. Understanding these relationships helps in identifying key pharmacophores responsible for therapeutic effects and guiding the design of more effective agents. Studies have also focused on linking structural features to interactions with targets like neurokinin-1 (NK1) receptors, where specific stereochemistry and substituents are critical for antagonist activity d-nb.infoacs.org.
Investigation of Bioactivity and Therapeutic Potential in Emerging Disease Areas
Beyond established areas of investigation, researchers are exploring the bioactivity and therapeutic potential of this compound derivatives in emerging disease areas. This includes investigating their efficacy in conditions such as neurodegenerative disorders, certain types of cancer, and metabolic diseases. For instance, the this compound scaffold is recognized for its structural similarity to certain neurotransmitters, suggesting potential applications in central nervous system (CNS) disorders . Research into novel analogues may uncover unexpected therapeutic benefits in areas not previously considered, driving new lines of inquiry in drug discovery.
Advanced Computational Approaches for Rational Design and Prediction
Integration of Computational Chemistry with Synthetic Biology
The integration of computational chemistry with synthetic biology offers a powerful paradigm for the design and development of novel this compound compounds. This interdisciplinary approach could involve using computational tools to design molecules that can be synthesized or modulated using engineered biological systems. For example, computational design could guide the creation of specific enzyme inhibitors or receptor modulators that are then produced or screened using synthetic biology platforms. While direct examples for this compound in this specific context are emerging, the broader trend suggests future research could leverage synthetic biology for the rapid generation and testing of diverse this compound libraries.
Mechanistic Studies of Metabolism and Drug-Drug Interactions
Understanding the metabolic fate and potential for drug-drug interactions of this compound derivatives is crucial for their clinical translation. Mechanistic studies investigate how these compounds are metabolized in biological systems, often involving cytochrome P450 (CYP) enzymes, and how metabolites are formed and cleared. Such research helps in predicting pharmacokinetic profiles and identifying potential liabilities. Furthermore, investigating how this compound derivatives interact with other co-administered drugs is essential to avoid adverse effects and ensure therapeutic efficacy. This area of research is critical for developing safe and effective medications based on this scaffold.
Compound List:
this compound
4-(2-aminoethyl)-2-phenylpiperidine
N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine
L-733,060
CP-99,994
Fentanyl analogs
L733060 hydrochloride
Q & A
Q. What are the standard synthetic routes for preparing 2-phenylpiperidine, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is commonly synthesized via reductive amination or alkylation reactions. For example, refluxing this compound with 2-bromoethanol in anhydrous toluene yields derivatives like l-(2-hydroxyethyl)-2-phenylpiperidine, with purification via distillation . To ensure reproducibility, document reaction conditions (e.g., solvent, temperature, stoichiometry) and characterize products using NMR and elemental analysis. For known compounds, cross-reference spectral data with literature; for novel derivatives, provide full characterization (e.g., HRMS, NMR) .
Q. How should researchers characterize the structural identity and purity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques: NMR for proton environments, NMR for carbon frameworks, and FT-IR for functional groups. Elemental analysis validates purity, while HPLC or GC-MS quantifies impurities. For stereochemical confirmation, employ X-ray crystallography or chiral chromatography . Always compare data with published spectra for known compounds .
Q. What safety protocols are critical when handling this compound derivatives in the lab?
- Methodological Answer : Use fume hoods for volatile reactions and wear PPE (gloves, lab coat, goggles). In case of skin contact, wash immediately with water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention. Document hazards (e.g., flammability, toxicity) in safety data sheets and include risk assessments in experimental protocols .
Q. How can researchers identify gaps in existing literature on this compound’s biological activity?
- Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Focus on understudied areas, such as structure-activity relationships (SAR) of this compound analogs in neurological targets .
Advanced Research Questions
Q. What strategies enable stereodivergent synthesis of 2-arylpiperidines, and how can enantiomeric excess be optimized?
- Methodological Answer : Use chiral auxiliaries or catalysts to control stereochemistry. For example, Red-Al promotes retention of configuration in reductive deoxygenation of bicyclic lactams, yielding (S)-2-phenylpiperidine, while 9-BBN induces inversion to form (R)-enantiomers. Monitor enantiomeric excess via chiral HPLC or polarimetry . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization.
Q. How do neighboring functional groups (e.g., oxime) influence the reactivity of this compound derivatives in dehydrogenation reactions?
- Methodological Answer : Oxime groups can participate via neighboring group effects, altering reaction pathways. For example, in dehydrogenation, oxime-functionalized 2-phenylpiperidines may form intermediates stabilized by intramolecular hydrogen bonding. Use kinetic studies (e.g., rate comparisons) and DFT calculations to map mechanistic pathways .
Q. Why do certain catalytic systems fail to produce this compound under asymmetric hydroamination conditions?
- Methodological Answer : Catalyst-substrate mismatches (e.g., steric hindrance, electronic effects) may impede reactivity. For instance, (R,R)-Ph-BPE ligands with DMMS failed to catalyze this compound formation from diene substrates due to unfavorable transition-state geometry. Screen alternative ligands (e.g., SEGPHOS) or adjust substrate electronics (e.g., electron-withdrawing groups) to improve yields .
Q. How can interdisciplinary approaches (e.g., computational chemistry + synthetic biology) enhance the study of this compound’s bioactivity?
- Methodological Answer : Combine molecular docking to predict binding affinities for targets like NK1 receptors with in vitro assays (e.g., cAMP modulation). Validate hypotheses using CRISPR-edited cell lines. For example, GR205171 and CP99994 (this compound analogs) showed antagonist activity via SAR studies, which could be further explored using machine learning for lead optimization .
Data Presentation and Reproducibility Guidelines
- Experimental Details : Report yields, spectral data, and purity metrics (e.g., HPLC traces) in the main text for ≤5 compounds; include additional data in supplementary materials .
- Contradictory Data : Address discrepancies (e.g., unexpected byproducts in asymmetric synthesis) by revisiting reaction parameters or proposing alternative mechanisms .
- Ethical Compliance : Obtain institutional approval for biological studies and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
